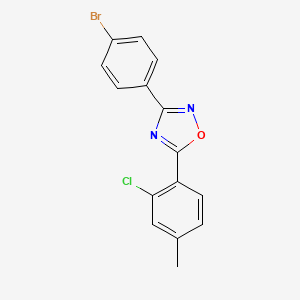
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole, also known as DCPI, is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, material science, and agriculture.
Mecanismo De Acción
The exact mechanism of action of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole is not fully understood. However, it has been proposed that 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes, such as DNA synthesis, cell division, and protein synthesis. 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activity of ribonucleotide reductase, an enzyme that is involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has been shown to exhibit potent biological activity in various in vitro and in vivo models. It has been reported to induce apoptosis, a programmed cell death process, in cancer cells. 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has also been shown to inhibit the growth of bacterial and fungal pathogens, indicating its potential use as an antimicrobial agent. In addition, 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent biological activity in various models. However, there are also some limitations associated with the use of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole in lab experiments. For example, 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole is relatively insoluble in water, which can limit its use in aqueous-based assays. In addition, the exact mechanism of action of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole. One potential direction is to further elucidate the mechanism of action of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole. This could involve the use of biochemical and biophysical techniques, such as X-ray crystallography and nuclear magnetic resonance spectroscopy, to determine the structure of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole and its interactions with target enzymes. Another potential direction is to explore the use of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole in combination with other drugs or therapies. This could involve the use of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole in combination with chemotherapy or radiation therapy to enhance their efficacy. Finally, there is also potential for the use of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole in other fields, such as material science and agriculture, which could involve the development of new materials or the use of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole as a pesticide.
Métodos De Síntesis
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole can be synthesized by the reaction of 2,3-dichlorobenzonitrile with benzylamine in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has been extensively studied for its potential use in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory activities. 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit potent antifungal activity against Candida albicans, a common fungal pathogen.
Propiedades
IUPAC Name |
5-(2,3-dichlorophenyl)-4-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-12-8-4-7-11(13(12)17)15-14(18-9-19-15)10-5-2-1-3-6-10/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDPYOMGQKTEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=N2)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)

![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)

![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)

![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)



![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)
![{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5805528.png)
